molecular formula C7H7N3O B1283361 5-Amino-1H-indazol-3-ol CAS No. 89792-09-6

5-Amino-1H-indazol-3-ol

Cat. No. B1283361
CAS RN: 89792-09-6
M. Wt: 149.15 g/mol
InChI Key: XAFHVHYSJZHBMY-UHFFFAOYSA-N
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Description

5-Amino-1H-indazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a member of indazoles and its molecular formula is C7H7N3 .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazol-3-amine derivatives was evaluated against Bcr-Abl wild type as well as T315I mutant . Direct nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one gave the trinitrated compound in a poor yield of 11% .


Molecular Structure Analysis

The molecular weight of 5-Amino-1H-indazole is 133.15 g/mol . It contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions of 5-Amino-1H-indazole involve base-mediated intramolecular C-N bond formation via the radical pathway .

Scientific Research Applications

Anti-Inflammatory Applications

5-Amino-1H-indazol-3-ol: derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators, making them promising candidates for the treatment of inflammatory conditions .

Anticancer Research

Indazole derivatives, including 5-Amino-1H-indazol-3-ol , have shown activity against various cancer cell lines. They are being explored for their ability to inhibit cell growth and could be used in the development of new anticancer therapies .

Antimicrobial Activity

The indazole nucleus is known to possess antimicrobial properties. As such, 5-Amino-1H-indazol-3-ol is being researched for its potential use in creating new antimicrobial agents that could be effective against resistant strains of bacteria .

Enzyme Inhibition

This compound has been found to act as an inhibitor for certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory process. This makes it a valuable molecule for developing drugs that target these enzymes .

Pharmacological Synthesis

5-Amino-1H-indazol-3-ol: serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives are used in the synthesis of drugs with potential antihypertensive, antidepressant, and other therapeutic effects .

Chemical Synthesis

In the field of chemical synthesis, 5-Amino-1H-indazol-3-ol is utilized for its reactivity in forming heterocyclic compounds. It’s involved in reactions that form the backbone of many synthetic medicinal compounds .

Biological Activity Studies

Research into the biological activities of 5-Amino-1H-indazol-3-ol has revealed a range of potential applications. Its derivatives have been studied for their roles in modulating biological pathways, which could lead to new treatments for various diseases .

Environmental Applications

While specific environmental applications of 5-Amino-1H-indazol-3-ol are not well-documented, indazole derivatives are being explored for their potential use in environmental biotechnology, such as in the biodegradation of pollutants or as biosensors .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. Numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

5-amino-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFHVHYSJZHBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566184
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-indazol-3-ol

CAS RN

89792-09-6
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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